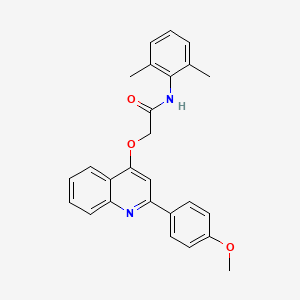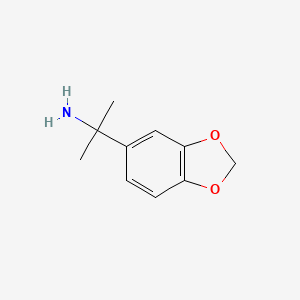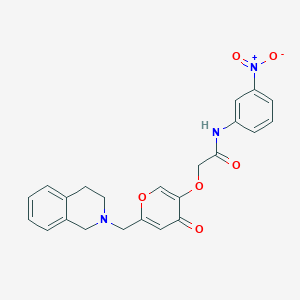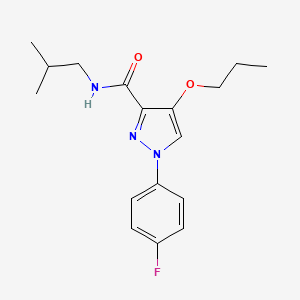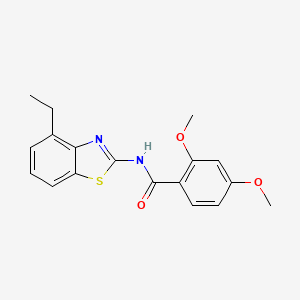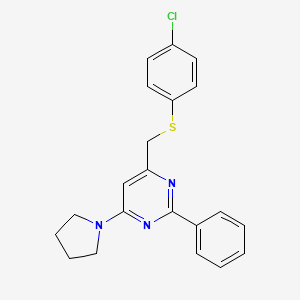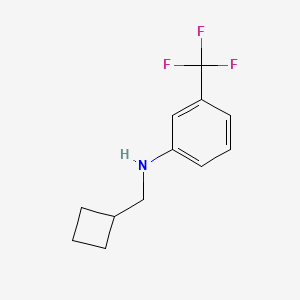
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, forming C–N bonds, utilize aniline derivatives extensively to synthesize heterocycles, medicinally relevant compounds, natural products, and organic materials. This process benefits from the development of reliable and versatile catalysts, making it a cornerstone in both basic and applied chemical research (Ruiz-Castillo & Buchwald, 2016).
Deallylation of Allyl Ethers
The efficient catalysis of deallylation of allyl ethers in aniline to produce alcohols under mild conditions showcases the use of specific palladium catalysts. This reaction maintains a variety of functional groups, demonstrating the chemical's role in selective synthesis processes (Murakami, Minami, & Ozawa, 2004).
Corrosion Inhibition
Aniline derivatives have been studied for their effectiveness as corrosion inhibitors on steel surfaces, highlighting their potential in materials science and engineering applications. These compounds demonstrate efficient inhibition actions, increasing with concentration and adhering to Langmuir’s isotherm (Daoud et al., 2014).
Direct Conversion of Allylic Alcohols
The catalytic activity of certain complexes in the direct conversion of allylic alcohols, without the need for activating agents, to produce monoallylated anilines efficiently showcases the versatility of aniline derivatives in facilitating organic transformations (Ozawa et al., 2002).
Anodic N-N Bond Formation
The electrochemical synthesis of compounds through N-N bond formation using aniline derivatives offers a safe and sustainable approach to accessing medicinally relevant structures. This methodology, supported by insights from cyclovoltammetric and synthetic studies, underlines the importance of aniline derivatives in electrochemical reactions (Gieshoff et al., 2017).
Visible-Light-Induced Catalytic Reactions
Visible-light-induced, iridium-catalyzed reactions of aniline derivatives with cyclic α,β-unsaturated carbonyl compounds illustrate the utility of these compounds in photochemical processes, leading to the formation of valuable fluorine-containing molecules and heterocyclic compounds (Lenhart & Bach, 2014).
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-5-2-6-11(7-10)16-8-9-3-1-4-9/h2,5-7,9,16H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOUGUGIVBSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700306 |
Source


|
| Record name | N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-49-0 |
Source


|
| Record name | N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2678027.png)
![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)
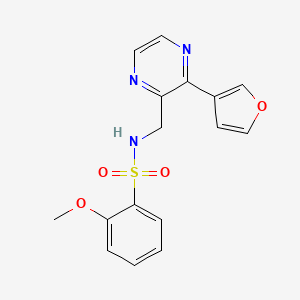
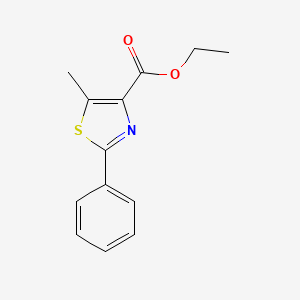
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)
